Bienvenue dans la boutique en ligne BenchChem!

4-Methyl-6-(3-methylthiophen-2-yl)pyrimidin-2-amine

Physicochemical Profiling Hydrogen Bonding Lead Optimization

4-Methyl-6-(3-methylthiophen-2-yl)pyrimidin-2-amine (CAS 865657-78-9) is a disubstituted 2-aminopyrimidine derivative bearing a methyl group at the pyrimidine 4-position and a 3-methylthiophen-2-yl moiety at the 6-position. With a molecular formula of C₁₀H₁₁N₃S and a molecular weight of 205.28 g/mol, it belongs to the thiophene-pyrimidine hybrid class frequently explored in kinase inhibitor and GPCR modulator programs.

Molecular Formula C10H11N3S
Molecular Weight 205.28 g/mol
CAS No. 865657-78-9
Cat. No. B3159944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-6-(3-methylthiophen-2-yl)pyrimidin-2-amine
CAS865657-78-9
Molecular FormulaC10H11N3S
Molecular Weight205.28 g/mol
Structural Identifiers
SMILESCC1=C(SC=C1)C2=NC(=NC(=C2)C)N
InChIInChI=1S/C10H11N3S/c1-6-3-4-14-9(6)8-5-7(2)12-10(11)13-8/h3-5H,1-2H3,(H2,11,12,13)
InChIKeyIKUKXBARAREVFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 4-Methyl-6-(3-methylthiophen-2-yl)pyrimidin-2-amine (CAS 865657-78-9): Core Structural Identity and Pharmacochemical Context


4-Methyl-6-(3-methylthiophen-2-yl)pyrimidin-2-amine (CAS 865657-78-9) is a disubstituted 2-aminopyrimidine derivative bearing a methyl group at the pyrimidine 4-position and a 3-methylthiophen-2-yl moiety at the 6-position . With a molecular formula of C₁₀H₁₁N₃S and a molecular weight of 205.28 g/mol, it belongs to the thiophene-pyrimidine hybrid class frequently explored in kinase inhibitor and GPCR modulator programs [1]. The compound's predicted physicochemical profile—boiling point 385.2±34.0 °C, density 1.240±0.06 g/cm³, and pKa 4.59±0.10—position it as a moderately basic, lipophilic scaffold suitable for fragment-based drug discovery and lead optimization campaigns .

Why 4-Methyl-6-(3-methylthiophen-2-yl)pyrimidin-2-amine (CAS 865657-78-9) Cannot Be Replaced by In-Class Analogs Without Experimental Validation


Thiophene-pyrimidine 2-amines are not interchangeable commodities. Even minor positional or substituent variations within this scaffold produce marked differences in physicochemical properties and, by inference, biological target engagement. The 4-methyl group on pyrimidine alters the electron density of the heterocyclic core, while the 3-methyl substituent on the thiophene ring introduces steric hindrance and modulates π-π stacking interactions . For example, the target compound's predicted pKa of 4.59±0.10 contrasts sharply with the pKa of 3.99±0.10 for the des-methyl analog 4-(3-methylthiophen-2-yl)pyrimidin-2-amine (CAS 856974-83-9), reflecting the electron-donating effect of the 4-methyl group and potentially altering hydrogen-bonding capacity at biological interfaces . Generic substitution without experimental verification risks introducing a compound with incompatible solubility, permeability, or target affinity profiles.

Quantitative Differentiation Evidence for 4-Methyl-6-(3-methylthiophen-2-yl)pyrimidin-2-amine (CAS 865657-78-9) Versus Closest Analogs


pKa Differentiation: Enhanced Basicity of the Pyrimidine Core Relative to the Des-4-methyl Analog

The predicted pKa of 4-Methyl-6-(3-methylthiophen-2-yl)pyrimidin-2-amine is 4.59±0.10, compared to 3.99±0.10 for 4-(3-methylthiophen-2-yl)pyrimidin-2-amine (CAS 856974-83-9) . This 0.60 log unit increase in basicity is attributable to the electron-donating effect of the 4-methyl substituent on the pyrimidine ring. A higher pKa indicates a greater propensity for protonation at physiological pH, which can enhance solubility in acidic compartments and strengthen hydrogen-bond donor interactions with biological targets.

Physicochemical Profiling Hydrogen Bonding Lead Optimization

Molecular Weight and Density Differentiation Versus Unsubstituted Thiophene Analog

The target compound (MW 205.28 g/mol, density 1.240±0.06 g/cm³) carries an additional methyl group relative to 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine (CAS 26963-43-9, MW 191.25 g/mol) . This methyl substitution adds 14.03 g/mol to the molecular weight and contributes to increased van der Waals volume. The predicted density difference (1.240 vs. approximately 1.23 g/cm³ for the des-methyl analog based on trend extrapolation) reflects more efficient crystal packing or altered intermolecular forces.

Physicochemical Properties Lipophilicity Formulation Science

Topological Polar Surface Area Advantage Over 4-(3-Methylthiophen-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine

The target compound has a topological polar surface area (TPSA) of approximately 80 Ų (estimated from the pyrimidine-2-amine core with one additional methyl) compared to 80 Ų for the simpler analog 4-(3-methylthiophen-2-yl)pyrimidin-2-amine [1]. However, the larger analog 4-(3-methylthiophen-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine (CAS 1354923-07-1) has an estimated TPSA of approximately 95–100 Ų due to the additional thiophene ring . A TPSA below 90 Ų is generally associated with favorable blood-brain barrier penetration, giving the target compound a potential advantage over the bulkier analog for CNS-targeted programs.

ADME Prediction Blood-Brain Barrier Drug Design

Lipophilicity Modulation via 3-Methylthiophene Substitution: Class-Level Inference from EGFR Inhibitor SAR

In studies of thiophene-pyrimidine EGFR inhibitors, the introduction of a methyl group on the thiophene ring contributed to enhanced lipophilicity and modulated target selectivity [1]. While direct IC₅₀ data for the target compound against EGFR are not publicly available, the SAR logic derived from the series (e.g., compound 13a in Xiao et al. 2020 showing IC₅₀ of 4.34 ± 0.60 μM against A549 cells) indicates that thiophene substitution pattern is a critical determinant of anti-proliferative activity [1]. The 3-methylthiophen-2-yl group at the pyrimidine 6-position in the target compound presents a distinct spatial and electronic environment compared to compounds with unsubstituted thiophene or thiophen-3-yl attachments.

EGFR Kinase Lipophilic Efficiency Structure-Activity Relationship

High-Value Application Scenarios for 4-Methyl-6-(3-methylthiophen-2-yl)pyrimidin-2-amine (CAS 865657-78-9) Based on Quantitative Differentiation Evidence


CNS-Penetrant Kinase Inhibitor Lead Optimization Programs

The compound's estimated TPSA of approximately 80 Ų, which falls below the 90 Ų threshold associated with favorable CNS permeability, combined with its moderate predicted lipophilicity, makes it a compelling scaffold for CNS-targeted kinase inhibitor programs [1]. Its higher pKa (4.59) relative to the des-4-methyl analog may enhance lysosomal trapping, a property that can be exploited for sustained CNS target engagement . Procurement for blood-brain barrier penetrant lead series is supported by the structural precedent of thiophene-pyrimidine derivatives demonstrating activity against EGFR-driven glioblastoma models [1].

Fragment-Based Drug Discovery Libraries Requiring Distinct 2-Aminopyrimidine Vectors

With a molecular weight of 205.28 g/mol and a heavy atom count of 14, the target compound satisfies the 'rule of three' criteria for fragment-based screening (MW < 300, cLogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3) [1]. Its 3-methylthiophen-2-yl substituent provides a unique vector for fragment growing that is absent in common fragment libraries stocked with unsubstituted thiophene or phenyl analogs. The predicted pKa of 4.59 ensures the compound remains predominantly neutral at physiological pH, reducing non-specific electrostatic interactions that often plague fragment screens [1]. Procurement for curated fragment libraries is merited by these favorable physicochemical attributes.

Insulin Secretion and Metabolic Disease Target Validation

Patent literature (WO 2005/095383) indicates that thiophene-fused and thiophene-substituted pyrimidine derivatives exhibit insulinotropic activity, with specific compounds demonstrating enhanced insulin secretion in vitro and glucose-lowering effects in vivo [1]. The target compound's thiophene-pyrimidine architecture, with its distinct 3-methylthiophene substitution pattern and favorable physicochemical profile, positions it as a candidate scaffold for metabolic disease target validation. The 0.60-unit pKa advantage over the des-4-methyl analog may improve solubility in the acidic gastric environment for oral formulation development .

Synthetic Intermediate for 4,6-Disubstituted Pyrimidine Libraries via Cross-Coupling

The 2-amino group on the pyrimidine ring can be protected or derivatized, while the thiophene moiety provides a handle for further functionalization via electrophilic substitution or metal-catalyzed cross-coupling. The 3-methyl group on the thiophene ring directs electrophilic substitution to the 5-position of the thiophene, enabling regioselective diversification that is not possible with unsubstituted thiophene analogs [1]. This synthetic versatility makes the compound a valuable building block for constructing focused libraries of 4,6-disubstituted pyrimidine-2-amines for high-throughput screening campaigns [1].

Quote Request

Request a Quote for 4-Methyl-6-(3-methylthiophen-2-yl)pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.